molecular formula C35H35N3O5S B2815703 N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide CAS No. 476319-71-8

N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide

Cat. No.: B2815703
CAS No.: 476319-71-8
M. Wt: 609.74
InChI Key: MQWLRMUMCKTGQT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide is a synthetic small molecule characterized by a benzamide core, a sulfonyl group linked to a 3,5-dimethylpiperidine moiety, and a 2-benzoyl-4-methylphenyl substituent (Figure 1). The sulfonyl group is a critical pharmacophore known to enhance binding affinity and metabolic stability in drug-like molecules .

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N3O5S/c1-23-13-18-32(30(20-23)33(39)26-9-5-4-6-10-26)37-35(41)29-11-7-8-12-31(29)36-34(40)27-14-16-28(17-15-27)44(42,43)38-21-24(2)19-25(3)22-38/h4-18,20,24-25H,19,21-22H2,1-3H3,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWLRMUMCKTGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Hypothesized Activity References
N-(2-benzoyl-4-methylphenyl)-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzamide Not reported Not reported Benzamide, sulfonyl, dimethylpiperidine Anticancer, anti-inflammatory
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 589.1 175–178 Pyrazolo-pyrimidine, fluorobenzamide Kinase inhibition

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis likely parallels Example 53, utilizing palladium-catalyzed cross-coupling for sulfonyl group incorporation .
  • Activity Gaps: No direct cytotoxicity or enzymatic inhibition data are available for the target compound. Predictions are based on sulfone and benzamide pharmacophores .
  • Piperidine Role : The 3,5-dimethylpiperidine substituent may reduce off-target effects compared to smaller sulfonamide groups, as seen in piperidine-containing kinase inhibitors.

Q & A

Q. Table 1. Key Synthetic Parameters for Intermediate Formation

StepReagents/ConditionsYield (%)Reference
Sulfonylation3,5-Dimethylpiperidine, SOCl₂, DMF, 80°C65–75
Amide CouplingEDC, HOBt, DCM, RT70–85

Q. Table 2. Structural Data from X-ray Crystallography

BondLength (Å)Angle (°)Reference
S–N (sulfonamide)1.63112.5
C=O (benzamide)1.21120.3

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